

A Comprehensive Technical Guide to Fmoc-Namido-PEG5-azide

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Compound of Interest		
Compound Name:	Fmoc-N-amido-PEG5-azide	
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For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-amido-PEG5-azide is a heterobifunctional linker molecule integral to the fields of bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its chemical properties, key experimental protocols for its use, and visual representations of its structure and reaction workflows.

Core Chemical Properties and Structure

Fmoc-N-amido-PEG5-azide is characterized by three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The Fmoc group provides a stable protecting group for the amine, which can be readily removed under basic conditions. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media, a valuable property for biological applications. The azide moiety allows for highly specific and efficient conjugation to alkynecontaining molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2]

Below is a diagram illustrating the chemical structure of **Fmoc-N-amido-PEG5-azide**.

Caption: Chemical Structure of **Fmoc-N-amido-PEG5-azide**.

Quantitative Data Summary



The key quantitative data for **Fmoc-N-amido-PEG5-azide** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C27H36N4O7	[1]
CAS Number	2924480-17-9	[1][2]
Purity	Typically ≥95% (Varies by supplier)	
Storage	-20°C, desiccated, protect from light	[3]

Experimental Protocols

The utility of **Fmoc-N-amido-PEG5-azide** lies in the sequential reactions of its two functional ends. The following sections provide detailed protocols for the deprotection of the Fmoc group and the subsequent conjugation via the azide group.

1. Fmoc Group Deprotection

The removal of the Fmoc protecting group is a critical first step to expose the primary amine for further conjugation. This is typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

Materials:

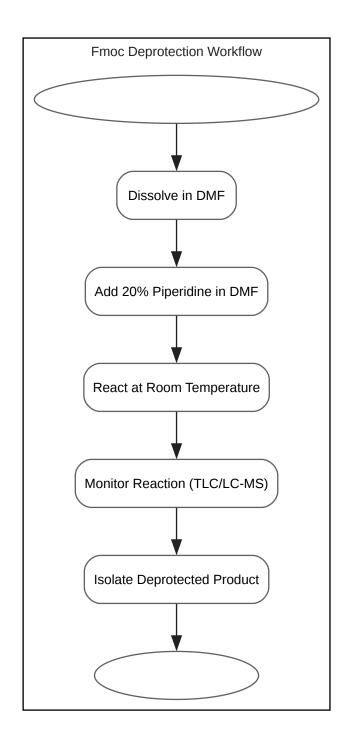
- Fmoc-N-amido-PEG5-azide
- Piperidine
- Dimethylformamide (DMF)
- Round bottom flask or reaction vessel
- Stirring apparatus



Protocol:

- Dissolve the Fmoc-N-amido-PEG5-azide in DMF.
- Prepare a 20% (v/v) solution of piperidine in DMF.
- Add the 20% piperidine solution to the dissolved Fmoc-N-amido-PEG5-azide. A common ratio is 10 mL of deprotection solution per gram of resin-bound substrate, which can be adapted for solution-phase reactions.[4]
- Stir the reaction mixture at room temperature. The reaction is typically rapid, with an initial treatment of 2 minutes, followed by filtration and a second treatment of 5-10 minutes often being sufficient for solid-phase synthesis.[4] For solution-phase deprotection, reaction times may be around 20 minutes.[5]
- Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the deprotected product can be isolated. For solution-phase reactions, this may involve precipitation in a non-polar solvent like ether.[5]





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Caption: Experimental workflow for Fmoc deprotection.

2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)



The azide group of **Fmoc-N-amido-PEG5-azide** (or its deprotected form) can be efficiently conjugated to a terminal alkyne-containing molecule through a copper(I)-catalyzed click reaction. This reaction forms a stable triazole linkage.[6]

Materials:

- Azide-containing molecule (e.g., deprotected N-amido-PEG5-azide)
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO4)
- Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)[6]
- Reducing agent (e.g., sodium ascorbate)[7][8]
- Appropriate buffer (e.g., phosphate-buffered saline) or solvent system (e.g., DMSO/water)

Protocol for Stock Solution Preparation:[9]

- Prepare a 100 mM solution of CuSO4 in water.
- Prepare a 200 mM solution of the THPTA ligand in water.
- Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.
- Dissolve the azide and alkyne components in a suitable solvent, such as DMSO or an appropriate buffer.

Protocol for Conjugation Reaction:[6][9]

- In a reaction vessel, combine the alkyne-containing molecule with the azide-containing molecule. A slight excess of one reagent may be used to drive the reaction to completion.
- Prepare the copper catalyst by mixing the CuSO4 and THPTA solutions. A 1:2 to 1:5 molar ratio of Cu(I) to ligand is common.[8][9] Allow this mixture to stand for a few minutes to form the complex.

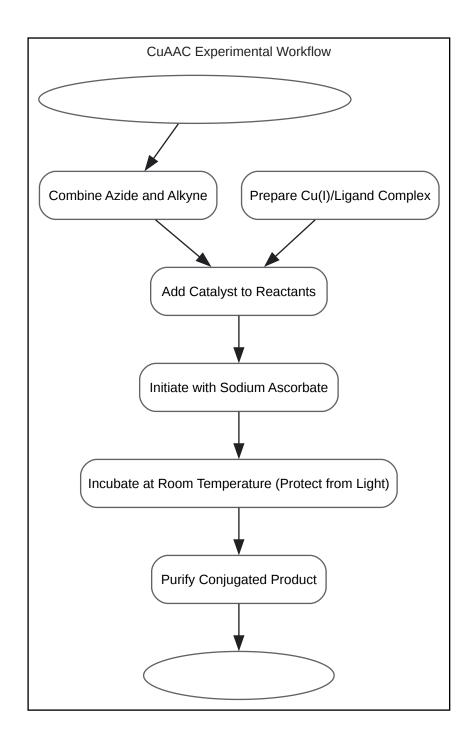






- Add the copper/ligand complex to the reaction mixture.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Allow the reaction to proceed at room temperature for 30-60 minutes.[6][9] The reaction should be protected from light.
- Upon completion, the conjugated product can be purified using methods such as size-exclusion chromatography or affinity purification to remove unreacted reagents and the copper catalyst.[9]





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Caption: Experimental workflow for a CuAAC reaction.

Applications in Drug Development



Fmoc-N-amido-PEG5-azide is particularly valuable in the synthesis of PROTACs.[1][2] In this context, the deprotected amine can be coupled to a ligand for an E3 ubiquitin ligase, while the azide end can be "clicked" to an alkyne-modified ligand for a target protein of interest. The PEG linker provides the necessary spacing and favorable physicochemical properties for the resulting PROTAC to effectively induce the degradation of the target protein.

Conclusion

Fmoc-N-amido-PEG5-azide is a versatile and powerful tool for researchers in chemistry and drug development. Its well-defined functional groups allow for controlled, sequential conjugation reactions, making it an ideal linker for constructing complex biomolecules and targeted therapeutics. The protocols outlined in this guide provide a solid foundation for the successful application of this important chemical entity in the laboratory.

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